molecular formula C13H12N4OS2 B2926929 N-(4-Cyanothian-4-yl)-[1,3]thiazolo[4,5-c]pyridine-2-carboxamide CAS No. 2224306-89-0

N-(4-Cyanothian-4-yl)-[1,3]thiazolo[4,5-c]pyridine-2-carboxamide

Cat. No.: B2926929
CAS No.: 2224306-89-0
M. Wt: 304.39
InChI Key: JFSDFHLOUKIZBQ-UHFFFAOYSA-N
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Description

N-(4-Cyanothian-4-yl)-[1,3]thiazolo[4,5-c]pyridine-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, and a cyanothian group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Cyanothian-4-yl)-[1,3]thiazolo[4,5-c]pyridine-2-carboxamide typically involves multiple steps, starting with the construction of the thiazole ring followed by the introduction of the pyridine ring. One common approach is the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in high yield and quality.

Chemical Reactions Analysis

Types of Reactions: N-(4-Cyanothian-4-yl)-[1,3]thiazolo[4,5-c]pyridine-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: N-(4-Cyanothian-4-yl)-[1,3]thiazolo[4,5-c]pyridine-2-carboxamide has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents. Its interactions with biological targets can lead to the discovery of novel treatments for various diseases.

Medicine: The compound's potential medicinal applications include its use as an antimicrobial agent, anti-inflammatory drug, or even as a component in cancer therapy. Research is ongoing to explore its efficacy and safety in these areas.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-(4-Cyanothian-4-yl)-[1,3]thiazolo[4,5-c]pyridine-2-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

  • Thiazolo[4,5-b]pyridine derivatives

  • Cyanothian derivatives

  • Thiazole-based compounds

Uniqueness: N-(4-Cyanothian-4-yl)-[1,3]thiazolo[4,5-c]pyridine-2-carboxamide stands out due to its unique structural features, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it may exhibit superior stability, reactivity, or biological activity, making it a valuable candidate for further research and development.

Properties

IUPAC Name

N-(4-cyanothian-4-yl)-[1,3]thiazolo[4,5-c]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS2/c14-8-13(2-5-19-6-3-13)17-11(18)12-16-9-7-15-4-1-10(9)20-12/h1,4,7H,2-3,5-6H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSDFHLOUKIZBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(C#N)NC(=O)C2=NC3=C(S2)C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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